
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate, also known as TFB, is a boronic acid derivative that has gained significant attention in the field of chemical research due to its unique chemical properties and potential applications. TFB is a highly reactive compound that can be used in a wide range of chemical reactions, making it a valuable tool for scientists in various fields. In
Mecanismo De Acción
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate acts as a Lewis acid in many chemical reactions, meaning that it can accept a pair of electrons from a Lewis base. This property makes trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate a valuable catalyst in many chemical reactions. In addition, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can form stable complexes with various organic compounds, which can be used to facilitate chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has also been shown to have low environmental impact, making it a potentially valuable tool for sustainable chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is its versatility as a catalyst in a wide range of chemical reactions. It is also relatively easy to synthesize in a laboratory setting. However, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has some limitations in lab experiments. It can be highly reactive and may require careful handling to prevent unwanted reactions. In addition, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can be expensive to produce, which may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for research on trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate. One area of interest is the development of new synthetic methods using trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate as a catalyst. Another potential direction is the use of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate in the synthesis of new materials, such as polymers and nanoparticles. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate may also have potential applications in the field of renewable energy, such as in the development of new catalysts for fuel cells. Overall, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can be synthesized by reacting 2,5-dimethylthiophene-3-boronic acid with trifluoromethanesulfonic anhydride in the presence of a base. This reaction results in the formation of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate as a white solid. The synthesis of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has been widely used in scientific research due to its unique chemical properties. It can be used as a catalyst in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Sonogashira reactions, and Buchwald-Hartwig amination reactions. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Propiedades
Número CAS |
1294551-85-1 |
|---|---|
Nombre del producto |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
Fórmula molecular |
C6H7BF3S- |
Peso molecular |
178.9909896 |
Sinónimos |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



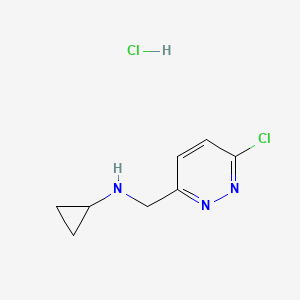
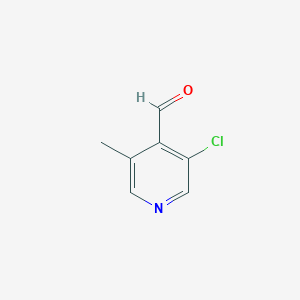
![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)
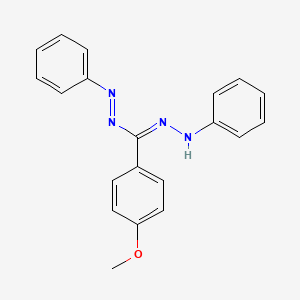
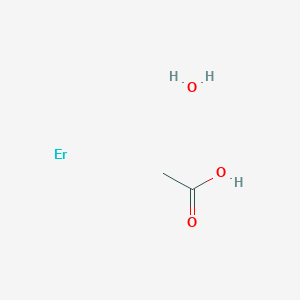
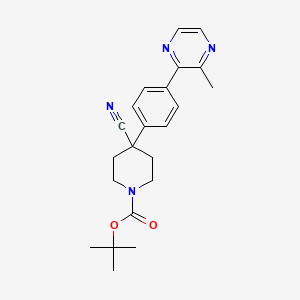
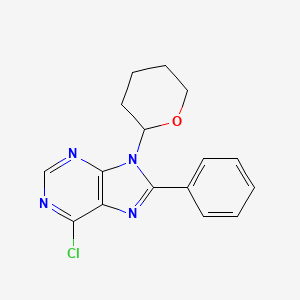
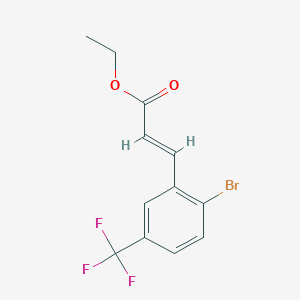
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)